1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one
Description
This compound (CAS: 625377-69-7) is a fluorinated thieno[2,3-b]pyridine derivative featuring a pyridin-3-yl substituent at position 6, a trifluoromethyl group at position 4, and a 2,2-dimethylpropan-1-one moiety at position 2 . Its molecular weight is 369.37 g/mol, with a purity of 95% . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridinyl group may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
1-[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-17(2,3)15(25)14-13(22)12-10(18(19,20)21)7-11(24-16(12)26-14)9-5-4-6-23-8-9/h4-8H,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPCYWPEJPUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group, the pyridine ring, and the trifluoromethyl group. The final step involves the addition of the dimethylpropan-1-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Reactivity of the Amino Group
The 3-amino group on the thieno[2,3-b]pyridine scaffold is a prime site for nucleophilic reactions. Examples include:
Acylation
Reaction with acid chlorides or anhydrides forms acylated derivatives. For instance:
Similar reactions are documented in kinase inhibitor syntheses, where amino groups undergo acylation to enhance pharmacological properties .
Sulfonylation
Sulfonamide formation via reaction with sulfonyl chlorides:
This is exemplified in patent US20110015173A1, where sulfonamide derivatives of related heterocycles are synthesized .
Functionalization of the Pyridinyl Substituent
The pyridin-3-yl group at position 6 can participate in cross-coupling reactions, though steric and electronic effects from the trifluoromethyl group may influence regioselectivity.
Suzuki-Miyaura Coupling
If halogenated derivatives are synthesized (e.g., bromination at position 5 of the pyridinyl ring), palladium-catalyzed coupling with boronic acids becomes feasible:
Analogous coupling reactions are described for thieno[3,2-b]thiophene derivatives .
Reactivity of the Thieno[2,3-b]pyridine Core
The electron-deficient nature of the thieno[2,3-b]pyridine ring (due to the trifluoromethyl group) facilitates electrophilic substitution at specific positions.
Halogenation
Directed halogenation (e.g., bromination) at the 5-position of the thieno-pyridine ring can be achieved using N-bromosuccinimide (NBS):
This aligns with methods used to functionalize thieno[3,2-b]thiophene scaffolds .
Magnesiation and Electrophilic Quenching
Using TMPMgCl·LiCl, selective magnesiation at the 2-position of the thieno-pyridine ring enables reactions with electrophiles (e.g., aldehydes, ketones):
This strategy is detailed in studies on thieno[3,2-b]thiophene functionalization .
Ketone Transformations
The 2,2-dimethylpropan-1-one group undergoes typical ketone reactions, though steric hindrance may limit reactivity.
Reduction to Alcohol
Catalytic hydrogenation or borohydride reduction yields the corresponding secondary alcohol:
Condensation Reactions
Formation of hydrazones or oximes via reaction with hydrazines or hydroxylamines:
Trifluoromethyl Group Stability
The -CF group is generally inert under standard conditions but enhances the electron-withdrawing character of the ring, directing electrophilic attacks to specific positions (e.g., meta to -CF) .
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- A study highlighted the potential of thieno[2,3-b]pyridines in targeting specific pathways involved in cancer progression, making them suitable candidates for drug development .
-
Antimicrobial Activity :
- Compounds within this chemical class have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, improving their efficacy against resistant strains .
- Anti-inflammatory Effects :
Pharmacological Insights
The pharmacological profile of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one suggests a broad spectrum of activity:
Case Studies
Several studies have documented the effects of similar compounds derived from thieno[2,3-b]pyridine:
- Study on Anticancer Activity : A 2018 publication reported that a series of thieno[2,3-b]pyridine derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study utilized both in vitro assays and in vivo models to validate these findings .
- Antimicrobial Efficacy : A 2019 study assessed the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting a promising alternative for treating resistant infections .
- Anti-inflammatory Research : In 2020, researchers published findings demonstrating that certain derivatives reduced inflammation markers in animal models of arthritis. This highlights the compound's potential for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural Features of Selected Thieno/Furo[2,3-b]pyridine Derivatives
Key Observations :
- Core Heterocycle: The target compound’s thieno[2,3-b]pyridine core is shared with most analogs, except compound 3a (furo[2,3-b]pyridine), which may reduce aromatic interaction strength due to oxygen’s lower electronegativity compared to sulfur .
- Position 6 : The pyridin-3-yl group in the target compound contrasts with dichlorothiophenyl (3a), pyrazolyl (16), and dimethoxyphenyl (12) groups. Pyridinyl substituents are less lipophilic than dichlorothiophenyl but may improve solubility .
- Position 4: The trifluoromethyl group in the target compound and two analogs enhances metabolic stability. Non-fluorinated analogs (e.g., 3a, 16) lack this advantage .
Key Observations :
- Synthesis : The target compound’s synthesis likely follows protocols similar to , involving condensation reactions under reflux . Yields for analogs range from 88% to 95%, suggesting efficient methodologies .
- Melting Points : Analogs with bulkier substituents (e.g., dichlorothiophenyl in 3b) exhibit higher melting points (214–216°C), while methyl groups (3d) lower melting points (145–146°C) . The target compound’s melting point is unreported but may align with trifluoromethyl-containing analogs.
Biological Activity
1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and structure-activity relationship (SAR), drawing from various scientific studies and reviews.
Chemical Structure
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The trifluoromethyl group and pyridine moiety contribute to its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing thieno[2,3-b]pyridine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, the presence of specific substituents in the thieno[2,3-b]pyridine structure has been linked to enhanced antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Compounds similar to this compound have been investigated for their potential as inhibitors of viral replication, particularly against Hepatitis C Virus (HCV). Studies have demonstrated that modifications in the thieno[2,3-b]pyridine scaffold can lead to significant antiviral activity .
Structure-Activity Relationship (SAR)
The SAR studies of thieno[2,3-b]pyridine derivatives suggest that:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl increases lipophilicity and may enhance binding affinity to biological targets.
- Pyridine Positioning : The position of the amino group on the pyridine ring is crucial for maintaining biological activity. Variations in this position can lead to substantial differences in potency .
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study compared various thieno[2,3-b]pyridine derivatives against standard antibiotics. Compounds with specific substitutions exhibited higher activity than penicillin against Bacillus subtilis and Candida albicans .
- Antiviral Activity : Research focused on HCV inhibitors demonstrated that certain thieno[2,3-b]pyridine derivatives achieved low-nanomolar activity without significant cytotoxicity. The mechanism of action was proposed to involve targeting different proteins within the viral replication cycle .
Data Tables
| Activity Type | Tested Compound | Target Pathogen/Condition | Activity Level |
|---|---|---|---|
| Antibacterial | 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)... | E. coli, S. aureus | MIC < 10 µg/mL |
| Antiviral | Similar thieno[2,3-b]pyridines | HCV | EC50 = 0.039 µM |
| Antifungal | Various thieno derivatives | C. albicans | Higher than Nystatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
